N,N-Dimethyl-5-({2-Methyl-6-[(5-Methylpyrazin-2-Yl)carbamoyl]-1-Benzofuran-4-Yl}oxy)pyrimidine-2-Carboxamide
Overview
Description
“N,N-Dimethyl-5-({2-Methyl-6-[(5-Methylpyrazin-2-Yl)carbamoyl]-1-Benzofuran-4-Yl}oxy)pyrimidine-2-Carboxamide” is a glucokinase activator . It has been identified as a clinical candidate for the treatment of type 2 diabetes mellitus . The compound is a partial activator of the glucokinase enzyme .
Chemical Reactions Analysis
The major metabolic fate of this compound in human hepatocytes is N-demethylation to metabolite M1 . This reaction is catalyzed by CYP3A and CYP2C isoforms .Scientific Research Applications
Use as a Partial Glucokinase Activator : This compound, also referred to as PF-04937319, is noted for its role as a partial glucokinase activator, potentially useful in the treatment of Type 2 diabetes mellitus. It has been studied for its ability to activate glucokinase, a key regulator of glucose homeostasis, with a reduced risk of hypoglycemia compared to earlier candidates (Pfefferkorn et al., 2011).
Pharmacokinetic Studies and Metabolite Analysis : Significant research has focused on understanding the pharmacokinetics of PF-04937319. In human plasma, it is biotransformed to its N-demethylated metabolite, M1, which accounts for a substantial part of its total exposure. This transformation and the properties of M1 were studied in-depth using humanized chimeric mice and pharmacokinetic modeling (Kamimura et al., 2017). Another study provided insights into Metabolites in Safety Testing (MIST) for this compound, detailing its metabolism in different species and the safety implications of its metabolites (Sharma et al., 2014).
Synthesis and Derivative Studies : Additional research has explored the synthesis of various derivatives and related compounds, assessing their potential in diverse applications, including anti-inflammatory and analgesic agents, as well as their role in heterocyclic chemistry (Abu‐Hashem et al., 2020).
properties
IUPAC Name |
N,N-dimethyl-5-[[2-methyl-6-[(5-methylpyrazin-2-yl)carbamoyl]-1-benzofuran-4-yl]oxy]pyrimidine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O4/c1-12-8-24-19(11-23-12)27-21(29)14-6-17-16(5-13(2)31-17)18(7-14)32-15-9-25-20(26-10-15)22(30)28(3)4/h5-11H,1-4H3,(H,24,27,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MASKQITXHVYVFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(O1)C=C(C=C2OC3=CN=C(N=C3)C(=O)N(C)C)C(=O)NC4=NC=C(N=C4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801336892 | |
Record name | N,N-Dimethyl-5-((2-methyl-6-(((5-methyl-2-pyrazinyl)amino)carbonyl)-4-benzofuranyl)oxy)-2-pyrimidinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801336892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Dimethyl-5-({2-Methyl-6-[(5-Methylpyrazin-2-Yl)carbamoyl]-1-Benzofuran-4-Yl}oxy)pyrimidine-2-Carboxamide | |
CAS RN |
1245603-92-2 | |
Record name | PF-04937319 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1245603922 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PF-04937319 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15009 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | N,N-Dimethyl-5-((2-methyl-6-(((5-methyl-2-pyrazinyl)amino)carbonyl)-4-benzofuranyl)oxy)-2-pyrimidinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801336892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PF-04937319 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7E99B9ZM19 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Citations
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